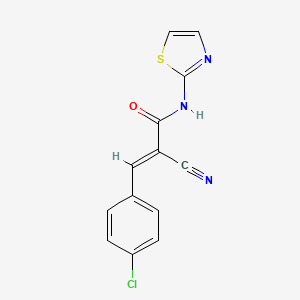

(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide

Description

The compound (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is a cyanoacrylamide derivative featuring a 4-chlorophenyl substituent and a thiazol-2-yl amide group.

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3OS/c14-11-3-1-9(2-4-11)7-10(8-15)12(18)17-13-16-5-6-19-13/h1-7H,(H,16,17,18)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHXBIVGQDHTMW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and cyano groups. For instance, derivatives similar to (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide have shown promising results against various cancer cell lines. These compounds are believed to inhibit cell proliferation and induce apoptosis in cancer cells.

A study evaluated the anticancer activity of thiazole derivatives against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on similar thiazole derivatives has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

In vitro studies have shown that certain thiazole derivatives possess significant antimicrobial properties, which could be extrapolated to this compound .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activities against MCF7 cells using the Sulforhodamine B assay. Among these compounds, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency .

Case Study 2: Antimicrobial Screening

Another research project focused on synthesizing thiazole-based compounds and assessing their antimicrobial efficacy against various pathogens. The results demonstrated that several derivatives showed remarkable inhibition zones in agar diffusion tests, suggesting their potential use as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core structural motifs (cyanoacrylamide or thiazol-2-yl amide) and are compared based on substituents, molecular properties, and crystallographic

Substituent Effects

- Electron-Withdrawing vs. The 4-methoxyphenyl analog (C₁₄H₁₁N₃O₂S) introduces electron-donating methoxy substituents, which may alter electronic distribution and solubility .

- Steric and Hydrogen-Bonding Effects :

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 294.75 | 2.8 | 1 | 4 |

| (2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | 301.32 | 2.2 | 1 | 5 |

| 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | 256.72 | 2.5 | 2 | 3 |

| (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | 488.35 | 4.1 | 2 | 6 |

Biological Activity

(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, a cyano group, and a chlorophenyl moiety, which contribute to its diverse interactions in biological systems. This article reviews the synthesis, biological activity, and potential applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This can be achieved by reacting appropriate amines with thioamides under acidic conditions.

- Aldol Condensation : The thiazole intermediate undergoes aldol condensation with substituted aldehydes to form the desired enamine structure.

- Cyano Group Introduction : The introduction of the cyano group is critical for enhancing the biological activity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzymatic pathways or modulate receptor activities, leading to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in glioblastoma cells. Specifically, compounds with chlorophenyl substitutions have demonstrated significant inhibitory effects on key oncogenic pathways such as AKT signaling, which is crucial in glioma progression .

Data Table: Biological Activity Overview

Case Studies

- Inhibition of Glioblastoma Growth : A study demonstrated that related compounds with a chlorophenyl group exhibited potent cytotoxicity against glioblastoma cell lines while being less toxic to non-cancerous cells. This selectivity suggests that this compound may serve as a lead compound for developing targeted cancer therapies .

- Antiviral Activity Against TMV : Compounds similar in structure were evaluated for their antiviral properties against TMV, showing significant inhibition rates comparable to established antiviral agents . This indicates potential applications in agricultural biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.